molecular formula C11H10Cl2O2 B14671051 Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate CAS No. 39872-20-3

Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate

Cat. No.: B14671051
CAS No.: 39872-20-3
M. Wt: 245.10 g/mol
InChI Key: BRJBXJNEVALXNT-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate is an organic compound belonging to the class of cyclopropane carboxylates. This compound is characterized by its cyclopropane ring, which is substituted with two chlorine atoms and a phenyl group, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate typically involves the reaction of phenylcyclopropane with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as thiophenolate, leading to the formation of di(phenylthio) derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Ring-Opening Reactions: Under acidic or basic conditions, the cyclopropane ring can be opened to form linear or branched products.

Common Reagents and Conditions

    Substitution: Sodium thiophenolate in methanol is commonly used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Di(phenylthio) derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Ring-Opening: Linear or branched carboxylic acids or esters.

Scientific Research Applications

Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic substitution and ring-opening reactions, leading to the formation of biologically active intermediates.

Comparison with Similar Compounds

Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:

    Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Cycloprothrin: A related compound with a cyano group and phenoxyphenyl substituent.

    Permethrin: A well-known insecticide with a similar cyclopropane structure but different substituents.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

39872-20-3

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

methyl 2,2-dichloro-3-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H10Cl2O2/c1-15-10(14)9-8(11(9,12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3

InChI Key

BRJBXJNEVALXNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C1(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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